N-Trityl Olmesartan Ethyl Ester N-Trityl Olmesartan Ethyl Ester N-Trityl Olmesartan ethyl ester is a Olmesartan medoxomil intermediate.�

Brand Name: Vulcanchem
CAS No.: 172875-59-1
VCID: VC20827341
InChI: InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
SMILES: CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Molecular Formula: C45H44N6O3
Molecular Weight: 716.9 g/mol

N-Trityl Olmesartan Ethyl Ester

CAS No.: 172875-59-1

Cat. No.: VC20827341

Molecular Formula: C45H44N6O3

Molecular Weight: 716.9 g/mol

* For research use only. Not for human or veterinary use.

N-Trityl Olmesartan Ethyl Ester - 172875-59-1

Specification

CAS No. 172875-59-1
Molecular Formula C45H44N6O3
Molecular Weight 716.9 g/mol
IUPAC Name ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Standard InChI InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
Standard InChI Key PKLGOYACZYXKDL-UHFFFAOYSA-N
SMILES CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Canonical SMILES CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O

Introduction

Chemical Structure and Properties

Molecular Composition

N-Trityl Olmesartan Ethyl Ester possesses the molecular formula C45H44N6O3 with a calculated molecular weight of 716.9 g/mol . The compound features a complex structure that includes an imidazole core, a trityl protective group, and an ethyl ester moiety. Its structural composition contributes to its stability and functionality in pharmaceutical processes. The trityl group (triphenylmethyl) attached to the tetrazole ring serves as a protective group during synthesis, preventing unwanted reactions at specific nitrogen atoms . This protection is crucial for maintaining the intended reaction pathway during the multi-step synthesis of olmesartan-based pharmaceuticals.

Physical Properties

The physical characteristics of N-Trityl Olmesartan Ethyl Ester make it suitable for various pharmaceutical applications. The compound exists in a neat solid form and demonstrates specific solubility profiles important for pharmaceutical processing . Its physical state allows for easier handling during manufacturing processes while maintaining chemical stability. The trityl component of the molecule confers significant hydrophobicity, which influences both its physical behavior and chemical reactivity in various solvents and reaction conditions . This balance of hydrophobic and hydrophilic properties plays a critical role in the compound's utility as a pharmaceutical intermediate.

Chemical Identifiers and Nomenclature

N-Trityl Olmesartan Ethyl Ester is registered with the CAS number 172875-59-1 . The compound is also known by several systematic names, including:

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate

  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-5-carboxylate

  • 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester

These systematic names provide detailed information about the chemical structure and functional groups present in the molecule, essential for precise scientific communication and regulatory documentation.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of N-Trityl Olmesartan Ethyl Ester involves a critical N-alkylation reaction between imidazole ethyl ester derivative (2) and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (3) . This reaction is typically conducted in the presence of anhydrous potassium carbonate (K2CO3) using N,N-Dimethylacetamide (DMA) as the solvent medium . The N-alkylation step represents a fundamental process in establishing the core structure of the molecule. The precise control of reaction conditions during this stage is essential for achieving high yield and purity of the final product. Factors such as temperature, reaction time, and stoichiometry significantly influence the outcome of this synthetic step.

Purification and Quality Control

Achieving high purity N-Trityl Olmesartan Ethyl Ester is crucial for its subsequent use in pharmaceutical applications. Research indicates that using N,N-Dimethylacetamide as a solvent with catalytic sodium iodide (NaI) during esterification processes yields products with superior purity profiles . This methodological approach minimizes common side reactions, particularly ester hydrolysis and detritylation, which can lead to the formation of impurities . The stability of the wet compound has been studied, confirming that the product maintains its chemical integrity under appropriate storage conditions . These findings have significant implications for industrial scale production where maintenance of product quality during manufacturing and storage presents ongoing challenges.

Pharmaceutical Significance

Role in Drug Development

N-Trityl Olmesartan Ethyl Ester serves as a critical intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist (ARB) used in the treatment of hypertension . The compound's specific structure contributes to the development of medications with enhanced efficacy and targeted action. As a precursor molecule, N-Trityl Olmesartan Ethyl Ester undergoes hydrolysis in the body to generate active Olmesartan, thereby exerting its therapeutic effect on blood pressure regulation . This metabolic activation represents a fundamental pharmacokinetic process that underlies the clinical efficacy of olmesartan-based medications.

Market Analysis and Economic Significance

Current Market Status

The global N-Trityl Olmesartan Ethyl Ester market reached approximately US$319 million in 2024, reflecting its significant commercial importance in pharmaceutical production . This market valuation indicates substantial industrial demand for the compound as an intermediate in the production of antihypertensive medications. The market size correlates with the growing prevalence of hypertension and cardiovascular diseases worldwide, creating sustained demand for olmesartan-based pharmaceutical products. Regional variations in market penetration exist, with different adoption rates across major pharmaceutical manufacturing regions.

Growth Projections

Market analysis forecasts project that the global N-Trityl Olmesartan Ethyl Ester market will expand to approximately US$499 million by 2031, with a compound annual growth rate (CAGR) of 6.7% during the 2025-2031 period . This growth trajectory reflects increasing research and development activities focused on improving cardiovascular medications and expanding therapeutic applications. The projected market expansion also indicates continued recognition of the compound's value in pharmaceutical research beyond its current applications. Factors driving this growth include aging global populations, rising prevalence of hypertension, and expanding access to healthcare in developing markets.

Research Applications and Future Directions

Current Research Focus

Scientific interest in N-Trityl Olmesartan Ethyl Ester extends beyond its role as a precursor in Olmesartan Medoxomil synthesis. Researchers are exploring the compound's potential applications in developing new high-efficiency, low-side-effect blood pressure control medications . The structural characteristics of the molecule provide a foundation for pharmaceutical innovations aimed at improving therapeutic outcomes while minimizing adverse effects. Current research efforts focus on optimizing synthetic routes to enhance yield and purity, crucial factors for commercial viability in pharmaceutical manufacturing .

Emerging Applications

The applications of N-Trityl Olmesartan Ethyl Ester in pharmaceutical research are expanding beyond hypertension treatment. The compound shows potential relevance in addressing various cardiovascular conditions through modified drug delivery systems and novel formulations . Its chemical versatility makes it a candidate for exploring new therapeutic avenues and improving existing treatment modalities. Research into the compound's role in targeted drug delivery systems represents a promising direction for enhancing medication efficacy while reducing systemic side effects. These emerging applications highlight the compound's continued relevance in pharmaceutical innovation and development.

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